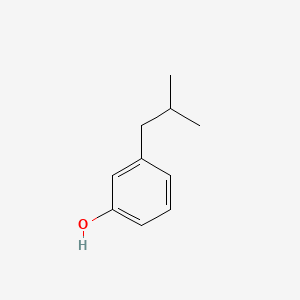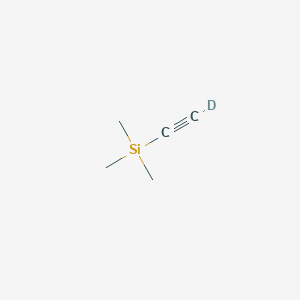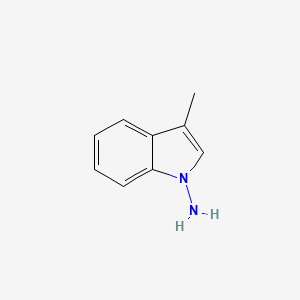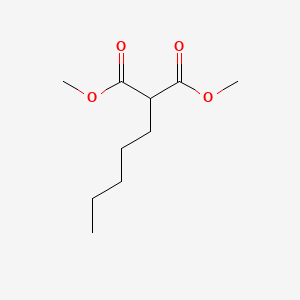
3-(1H-imidazol-1-yl)-1-phenylpropan-1-one
Overview
Description
3-(1H-imidazol-1-yl)-1-phenylpropan-1-one , also known as IPAONM , is a chemical compound with the following molecular formula: C6H7N3 . It exhibits an imidazole ring structure and a phenyl group attached to a propanone moiety. The compound has garnered interest due to its potential as an anti-Candida agent .
Synthesis Analysis
The synthesis of IPAONM involves the condensation of an imidazole derivative with a phenylpropanone precursor. Detailed synthetic pathways and reaction conditions are documented in research articles. Notably, N-oxides and N-hydroxy-substituted imidazoles play a crucial role as synthetic intermediates for constructing heterocyclic structures, including IPAONM .
Molecular Structure Analysis
IPAONM’s molecular structure consists of an imidazole ring (1H-imidazol-1-yl) linked to a phenyl group via a propanone bridge. The optimized geometric bond lengths and bond angles have been studied using computational methods. Spectroscopic techniques such as FT-IR, FT-Raman, UV–Vis, and NMR (both 1H and 13C) provide insights into its vibrational modes, electronic transitions, and chemical shifts .
Scientific Research Applications
Antibacterial Properties
3-(1H-imidazol-1-yl)-1-phenylpropan-1-one and its derivatives have been studied for their potential antibacterial properties. For example, a related compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was designed to act as a pro-drug, targeting anaerobic bacteria. It was found to have potent antibacterial activity, especially against anaerobic bacteria, due to its ability to release lethal species specifically within the bacterial cell (Dickens et al., 1991).
Molecular Docking and Antimalarial Activity
Research involving molecular docking studies of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one has shown that it forms a stable complex with Plasmodium falciparum, suggesting potential antimalarial activity. This compound and its derivatives might be effective against malaria (Al-Alshaikh et al., 2016).
Antifungal and Antimicrobial Applications
Several studies have synthesized derivatives of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one and evaluated their antifungal and antimicrobial activities. These compounds have shown significant activities against various microbial organisms, indicating their potential as antifungal and antimicrobial agents (Hussain et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one have also been studied. It was found that the first hyperpolarizability of this compound is significantly higher than that of standard nonlinear optical materials, making it and its derivatives promising candidates for further studies in nonlinear optics (Al-Alshaikh et al., 2016).
Structural Studies and Spectroscopic Characterization
Extensive structural and spectroscopic characterization of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one and its derivatives has been conducted. These studies provide valuable insights into the molecular structure and properties of these compounds, which is crucial for their potential applications in various fields (Almutairi et al., 2019).
Corrosion Inhibition
Research on imidazole derivatives has revealed their effectiveness as corrosion inhibitors. Compounds like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one have been investigated for their potential to inhibit corrosion, particularly in acidic environments. These studies are important for industrial applications where corrosion resistance is a key concern (Srivastava et al., 2017).
Mechanism of Action
properties
IUPAC Name |
3-imidazol-1-yl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(11-4-2-1-3-5-11)6-8-14-9-7-13-10-14/h1-5,7,9-10H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFZXQDRGYYUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541329 | |
| Record name | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1-phenylpropan-1-one | |
CAS RN |
28918-16-3 | |
| Record name | 3-(1H-Imidazol-1-yl)-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28918-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



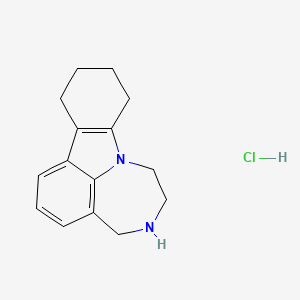

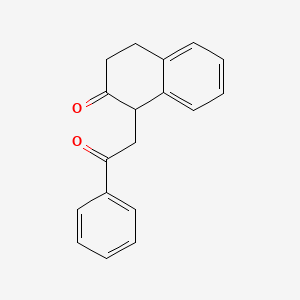
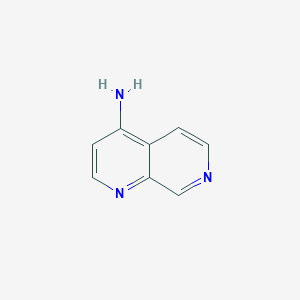
![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)

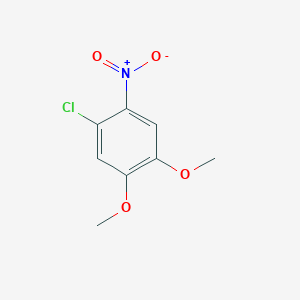
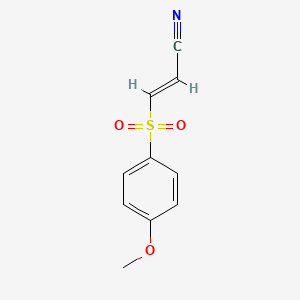
![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
